4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester
CAS No.: 2377606-38-5
Cat. No.: VC7351032
Molecular Formula: C17H27BFNO2
Molecular Weight: 307.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377606-38-5 |
|---|---|
| Molecular Formula | C17H27BFNO2 |
| Molecular Weight | 307.22 |
| IUPAC Name | N-ethyl-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |
| Standard InChI | InChI=1S/C17H27BFNO2/c1-7-20(8-2)12-13-9-10-14(11-15(13)19)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3 |
| Standard InChI Key | AWJPYMJCXLMPMM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(CC)CC)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s IUPAC name is N-ethyl-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine, reflecting its boronic ester core and diethylamino side chain . Key structural features include:
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Boronic ester group: Enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions .
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Fluorine substituent: Introduces electron-withdrawing effects, influencing electronic distribution and binding affinity.
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Diethylamino group: Provides basicity and solubility in polar aprotic solvents .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 307.22 g/mol | |
| CAS Number | 2377606-38-5 | |
| Purity | 95–98% (GC/Titration) | |
| Storage Conditions | 4–8°C, inert atmosphere |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Boronic Acid Formation: 3-Fluorophenylboronic acid reacts with pinacol under palladium catalysis to form the boronic ester.
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Aminomethylation: Introduction of the diethylamino group via reductive amination or alkylation, often using diethylamine and formaldehyde .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boronation | Pinacolborane, [Ir(COD)Cl]₂, DCM, reflux | 75–85% | |
| Aminomethylation | Diethylamine, NaBH₃CN, CH₂Cl₂, room temp | 60–70% |
Optimization Challenges
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Catalyst Selection: Palladium and iridium complexes are preferred for high regioselectivity .
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Solvent Effects: Dichloromethane and toluene minimize side reactions.
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a key intermediate in:
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Proteasome Inhibitors: Boronic acids inhibit chymotrypsin-like activity in 20S proteasomes, relevant in cancer therapy .
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Antibacterial Agents: Fluorine enhances membrane permeability, targeting Gram-positive pathogens .
Material Science
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Polymer Cross-Linking: Boronic esters form dynamic covalent networks in self-healing materials .
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Sensors: Fluorescence quenching via boron-diol interactions enables glucose detection .
Biological Activity and Mechanisms
Enzyme Inhibition
The boronic acid group covalently binds serine hydrolases, exemplified by:
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β-Lactamase Inhibition: Competes with β-lactam antibiotics for active sites, overcoming resistance.
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Protease Modulation: Stabilizes tetrahedral intermediates in HIV-1 protease, reducing viral replication .
Cellular Uptake and Toxicity
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LogP: ~2.3 (predicted), indicating moderate lipophilicity and blood-brain barrier penetration .
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Cytotoxicity: IC₅₀ > 50 μM in HEK293 cells, suggesting low acute toxicity .
| Hazard Statement | Risk Description | Precautionary Measure |
|---|---|---|
| H315 | Skin irritation | Wear nitrile gloves |
| H319 | Serious eye damage | Use safety goggles |
| H335 | Respiratory tract irritation | Employ fume hoods |
Disposal Guidelines
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